molecular formula C18H30O2 B1158652 Drim-7-ene-11,12-diol acetonide CAS No. 213552-47-7

Drim-7-ene-11,12-diol acetonide

Cat. No.: B1158652
CAS No.: 213552-47-7
Attention: For research use only. Not for human or veterinary use.
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Description

Drim-7-ene-11,12-diol acetonide is a natural sesquiterpenoid compound isolated from the herbs of Polygonum hydropiperThe compound has the molecular formula C18H30O2 and a molecular weight of 278.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Drim-7-ene-11,12-diol acetonide can be synthesized through the acetonide formation of Drim-7-ene-11,12-diol. The reaction typically involves the use of acetone and an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound involves the extraction of the precursor compound from Polygonum hydropiper, followed by chemical modification to form the acetonide derivative. The process includes purification steps such as recrystallization to achieve high purity levels .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Drim-7-ene-11,12-diol acetonide has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard and a synthetic precursor in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used as an intermediate in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Drim-7-ene-11,12-diol acetonide involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and reduce inflammation by interfering with signaling pathways. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular receptors and enzymes .

Comparison with Similar Compounds

    Drimenol: Another sesquiterpenoid with similar structural features.

    Drimenin: A related compound with comparable biological activities.

    Drimendiol: Shares similar chemical properties and applications.

Uniqueness: Drim-7-ene-11,12-diol acetonide stands out due to its unique acetonide structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(7aS,11aS,11bR)-3,3,8,8,11a-pentamethyl-1,5,7,7a,9,10,11,11b-octahydrobenzo[g][2,4]benzodioxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-16(2)9-6-10-18(5)14-12-20-17(3,4)19-11-13(14)7-8-15(16)18/h7,14-15H,6,8-12H2,1-5H3/t14-,15-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTSZASHZJQOCB-RLFYNMQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CC=C3C2COC(OC3)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC=C3[C@@H]2COC(OC3)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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